Potassium dioxide, powder

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

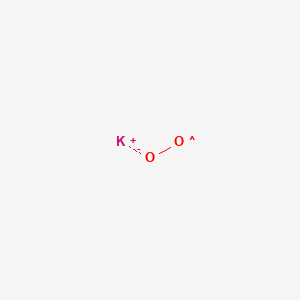

Potassium dioxide, also known as potassium superoxide, is a chemical compound with the formula KO2. It is a yellowish or orange powder that is highly reactive and serves as a potent oxidizing agent. Potassium dioxide is primarily used in applications where oxygen generation and carbon dioxide absorption are required, such as in respiratory devices and chemical oxygen generators .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium dioxide is typically synthesized by the direct reaction of potassium metal with oxygen. The reaction is highly exothermic and must be carefully controlled to prevent combustion:

2K+O2→2KO2

Industrial Production Methods

In industrial settings, potassium dioxide is produced by passing dry oxygen over heated potassium metal. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting potassium dioxide is then collected and stored under inert conditions to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Potassium dioxide undergoes several types of chemical reactions, including:

Oxidation: Potassium dioxide can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to potassium hydroxide and oxygen.

Substitution: Potassium dioxide can react with acids to form potassium salts and hydrogen peroxide.

Common Reagents and Conditions

Water: Reacts with water to form potassium hydroxide and oxygen.

Carbon Dioxide: Reacts with carbon dioxide to form potassium carbonate and oxygen.

Acids: Reacts with acids to produce potassium salts and hydrogen peroxide.

Major Products Formed

Potassium Hydroxide (KOH): Formed when potassium dioxide reacts with water.

Potassium Carbonate (K2CO3): Formed when potassium dioxide reacts with carbon dioxide.

Hydrogen Peroxide (H2O2): Formed when potassium dioxide reacts with acids.

Scientific Research Applications

Potassium dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving oxidative stress and reactive oxygen species.

Medicine: Utilized in respiratory devices to generate oxygen and absorb carbon dioxide.

Industry: Used in chemical oxygen generators and air purification systems.

Mechanism of Action

The primary mechanism of action of potassium dioxide involves its ability to release oxygen and absorb carbon dioxide. When potassium dioxide comes into contact with moisture or carbon dioxide, it undergoes a chemical reaction that releases oxygen and forms potassium hydroxide or potassium carbonate. This property makes it valuable in applications where oxygen generation and carbon dioxide absorption are critical .

Comparison with Similar Compounds

Similar Compounds

- Potassium Peroxide (K2O2)

- Potassium Oxide (K2O)

- Potassium Ozonide (KO3)

Comparison

Potassium dioxide is unique among these compounds due to its ability to release oxygen and absorb carbon dioxide efficiently. While potassium peroxide and potassium oxide also have oxidizing properties, they do not exhibit the same level of reactivity and efficiency in oxygen generation and carbon dioxide absorption. Potassium ozonide, on the other hand, is less stable and more challenging to handle compared to potassium dioxide .

Properties

Molecular Formula |

KO2 |

|---|---|

Molecular Weight |

71.097 g/mol |

InChI |

InChI=1S/K.HO2/c;1-2/h;1H/q+1;/p-1 |

InChI Key |

DUPSQGGNCHNYTQ-UHFFFAOYSA-M |

Canonical SMILES |

[O-][O].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

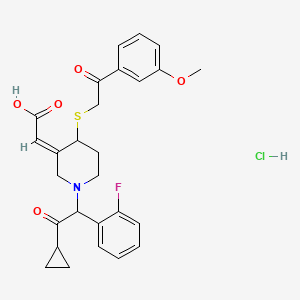

![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)

![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)

![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

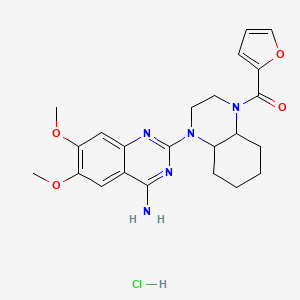

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)